Quizalofop-p-ethyl

Übersicht

Beschreibung

Quizalofop-p-ethyl ist ein selektives, nach dem Auflaufen eingesetztes Herbizid, das zur Klasse der Aryloxyphenoxypropionate gehört. Es wird hauptsächlich zur Bekämpfung von einjährigen und mehrjährigen Grasunkräutern in verschiedenen Kulturen wie Kartoffeln, Sojabohnen, Zuckerrüben, Erdnüssen, Gemüse, Baumwolle und Flachs verwendet . Die Verbindung ist bekannt für ihre hohe Selektivität und Wirksamkeit bei der Bekämpfung von Grasunkräutern, ohne breitblättrige Kulturen zu beeinträchtigen .

Wissenschaftliche Forschungsanwendungen

Quizalofop-p-ethyl wird in der landwirtschaftlichen Forschung häufig eingesetzt, um seine Auswirkungen auf die Unkrautbekämpfung und die Pflanzensicherheit zu untersuchen. Es wurde für den Einsatz in Soja-Mais-Zwischenfrucht-Systemen empfohlen, um Grasunkräuter zu bekämpfen, ohne die Kulturen zu schädigen . Darüber hinaus wird es in Umweltstudien eingesetzt, um seine Auswirkungen auf die mikrobielle Aktivität im Boden und die enzymatischen Funktionen zu beurteilen . Die Wirksamkeit der Verbindung bei der Bekämpfung von Grasunkräutern macht sie zu einem wertvollen Werkzeug in integrierten Schädlingsbekämpfungsprogrammen.

Wirkmechanismus

Quizalofop-p-ethyl übt seine herbiziden Wirkungen aus, indem es das Enzym Acetyl-CoA-Carboxylase (ACCase) hemmt, das für die Fettsäuresynthese in Pflanzen essentiell ist . Nach der Anwendung wird die Verbindung vom Blattwerk aufgenommen und in die meristematischen Gewebe transportiert, wo sie zu Quizalofop-p hydrolysiert wird. Diese aktive Form hemmt die ACCase, was zum Stillstand der Fettsäuresynthese führt, die für die Zellmembranbildung und das Wachstum unerlässlich ist. Dadurch hören die angegriffenen Grasunkräuter auf zu wachsen und sterben schließlich ab .

Biochemische Analyse

Biochemical Properties

Quizalofop-p-ethyl interacts with various enzymes and proteins in biochemical reactions. A notable enzyme it interacts with is acetyl CoA carboxylase . This enzyme is crucial in fatty acid biosynthesis, and the inhibition of this enzyme by this compound leads to the control of grass weeds . A novel this compound-hydrolyzing esterase has also been identified in the degradation of this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. As a systemic herbicide, it is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system, and accumulates in the meristematic tissue . This leads to the inhibition of fatty acid biosynthesis, impacting cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of the enzyme acetyl CoA carboxylase . This enzyme is crucial for fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the plant .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound degrades rapidly in the environment

Dosage Effects in Animal Models

Studies in laboratory animals have shown that a single dose of this compound is not likely to cause acute health effects . Potential effects on the development of rats have been observed, including a significant decrease in the number of fetuses alive and a significant increase in the number of rats with retained placenta .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid biosynthesis . It inhibits the enzyme acetyl CoA carboxylase, disrupting this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After absorption from the leaf surface, it is translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system .

Subcellular Localization

It is known that it accumulates in the meristematic tissue of plants .

Vorbereitungsmethoden

Die Herstellung von Quizalofop-p-ethyl umfasst mehrere Synthesewege. Ein übliches Verfahren umfasst die Reaktion von 6-Chlor-2-(4-Hydroxyphenoxy)chinoxalin mit einem Alkali-Metalloxyhydroxid in einem gemischten Lösungsmittel aus aromatischem Kohlenwasserstoff und Petrolether, um ein Zwischenprodukt zu erhalten. Dieses Zwischenprodukt wird dann mit S(-)-Ethyl-p-toluolsulfonyllactat unter Rückflussbedingungen umgesetzt, um this compound zu erhalten . Ein anderes Verfahren umfasst die Reaktion von Ethyl-S(-)-Tosyllactat mit 6-Chlor-2-(4-Hydroxyphenoxy)chinoxalin, um this compound zu ergeben . Diese Verfahren sind darauf ausgelegt, die Ausbeute und die optische Reinheit zu optimieren und gleichzeitig die Abfallmenge und die Umweltbelastung zu minimieren.

Analyse Chemischer Reaktionen

Quizalofop-p-ethyl durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. In Pflanzen wird es zu Quizalofop-p hydrolysiert, der aktiven Form, die die Acetyl-CoA-Carboxylase (ACCase) hemmt, ein Enzym, das für die Fettsäuresynthese unerlässlich ist . Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Alkali-Metalloxyhydroxide und p-Toluolsulfonyllactat . Die Hauptprodukte, die bei diesen Reaktionen entstehen, sind Quizalofop-p und seine Metaboliten, wie z. B. 3-OH-Quizalofop-Säure .

Vergleich Mit ähnlichen Verbindungen

Quizalofop-p-ethyl wird oft mit anderen Aryloxyphenoxypropionat-Herbiziden wie Fenoxaprop-p-ethyl, Haloxyfop-p-methyl und Cyhalofop-butyl verglichen. Diese Verbindungen haben einen ähnlichen Wirkungsmechanismus, indem sie die ACCase hemmen, aber sie unterscheiden sich in ihrer Selektivität, Wirksamkeit und Umweltverträglichkeit . This compound zeichnet sich durch seine hohe Selektivität für Grasunkräuter und seine minimalen Auswirkungen auf Nicht-Zielkulturen aus . Andere ähnliche Verbindungen sind 2,4-D und Glyphosat, die ein breiteres Wirkungsspektrum haben, aber ein höheres Risiko der Umweltverschmutzung bergen können .

Eigenschaften

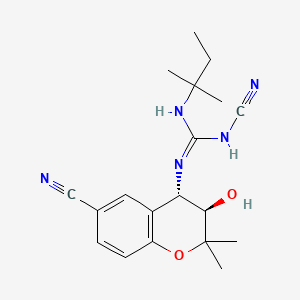

IUPAC Name |

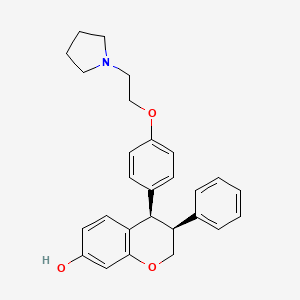

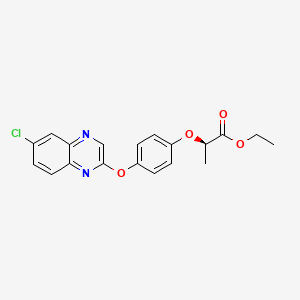

ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034857 | |

| Record name | Quizalofop-p-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100646-51-3 | |

| Record name | Quizalofop-P-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100646-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100646513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-p-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-P-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4923B12R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)